molecular formula C20H15NO2 B1203756 N-Hydroxy-N-(2-fluorenyl)benzamide CAS No. 3671-71-4

N-Hydroxy-N-(2-fluorenyl)benzamide

Cat. No. B1203756
CAS RN: 3671-71-4
M. Wt: 301.3 g/mol
InChI Key: JGUPIJPEVJYUIN-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(2-fluorenyl)benzamide, commonly known as N-hydroxy-2-fluorenylbenzamide (N-OH-2-FAB), is a chemical compound that has been used in various scientific research applications. This compound is a derivative of 2-fluorenylbenzamide and has been synthesized using different methods.

Scientific Research Applications

  • Carcinogenic Activation : N-Hydroxy-N-(2-fluorenyl)benzamide (N-OH-2-FBA) is studied for its carcinogenic activation via chemical and enzymatic oxidations, compared with N-hydroxy-N-(2-fluorenyl)acetamide (N-OH-2-FAA). The research developed HPLC methods for separation and quantitation of these hydroxamic acids and their oxidation products, contributing to understanding carcinogen activation mechanisms (Malejka-Giganti, Ritter, & Decker, 1992).

  • Biological Activity : A study on derivatives of hydroxy-N-benzamides, which are structurally related to N-Hydroxy-N-(2-fluorenyl)benzamide, revealed their biological activity against mycobacterial, bacterial, and fungal strains. This research contributes to understanding the spectrum of biological activity of such compounds, useful in the development of new therapeutic agents (Imramovský et al., 2011).

  • Conversion to Carcinogenic Arylhydroxamic Acids : Research highlighted the conversion of noncarcinogenic aromatic amides to carcinogenic arylhydroxamic acids through synthetic N-hydroxylation. This conversion implicates metabolic N-hydroxylation as a potential step in carcinogenesis by aromatic amides (Gutmann, Galitski, & Foley, 1967).

  • Fluorescence Studies : Studies on derivatives of 2-Hydroxy-N-benzamides have been conducted to understand their fluorescence properties, particularly in relation to changes in pH and medium polarity. These studies contribute to the field of spectroscopic analysis and can have applications in the development of fluorescent probes (Niemczynowicz et al., 2020).

  • Pharmaceutical Applications : Other studies have synthesized and evaluated the antibacterial and antifungal activities of hydroxy-N-benzamide derivatives, which can contribute to the development of new antimicrobial agents (Mobinikhaledi et al., 2006).

properties

IUPAC Name

N-(9H-fluoren-2-yl)-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-20(14-6-2-1-3-7-14)21(23)17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13,23H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUPIJPEVJYUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190174
Record name N-Hydroxy-N-(2-fluorenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-N-(2-fluorenyl)benzamide

CAS RN

3671-71-4
Record name N-Hydroxy-N-(2-fluorenyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-N-(2-fluorenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXY-N-2-FLUORENYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS2A8UW3HC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Malejka-Giganti, CL Ritter… - Chemical research in …, 1992 - ACS Publications
Chemical or enzymatic oxidations of the carcinogen JV-hydroxy-/V-(2-fluorenyl) benzamide (NOH-2-FBA) were investigated under the conditions facilitating one-electron oxidation or …
Number of citations: 5 pubs.acs.org
D Malejka-Giganti, CL Ritter - Environmental health perspectives, 1994 - ehp.niehs.nih.gov
Peroxidative oxidations of chemical carcinogens including N-substituted aryl compounds could result in their metabolic activation because the products react with cellular molecules …
Number of citations: 18 ehp.niehs.nih.gov
CL Ritter, RW Decker… - Chemical Research in …, 2000 - ACS Publications
Nitrofluorenes and C-9-oxidized nitrofluorenes are widespread environmental genotoxins which may be relevant for breast cancer on the basis of their carcinogenicities, particularly of 2,…
Number of citations: 22 pubs.acs.org
CL Ritter, D Malejka-Giganti - Chemical research in toxicology, 1998 - ACS Publications
Widespread environmental pollution with mutagenic and carcinogenic nitrofluorenes contributes to human health risks. Since nitroreduction leads to activation of many nitro compounds…
Number of citations: 30 pubs.acs.org
RJ Turesky, GA Gross, WG Stillwell… - Environmental Health …, 1993 - books.google.com
Introduction foods suggests that human exposure can be genotoxins, such as HAAs, may also pro-More than a dozen heterocyclic aromatic significant and that HAAs may be involved …
Number of citations: 2 books.google.com
A Movahedi - 2014 - psasir.upm.edu.my
One of the most vital health risks in our present time is chronic diseases. Chronic diseases are diseases of long period and generally slow in progression, such as heart disease, stroke, …
Number of citations: 2 psasir.upm.edu.my

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